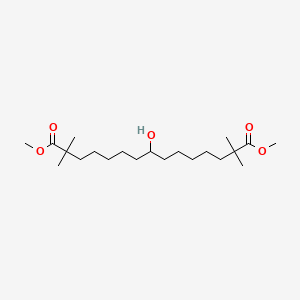
dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate is a chemical compound with the molecular formula C21H40O5 and a molecular weight of 372.55 g/mol . This compound is known for its unique structure, which includes multiple methyl groups and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The preparation of dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves several steps. One method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. The process includes a substitution reaction to obtain 2,2-dimethyl-6-halogenated hexanenitrile, followed by further substitution, hydrolysis, acidification, and decarboxylation to produce 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. This intermediate is then reduced using a boron reducing agent, followed by hydrolysis and acidification to yield the target product .
Analyse Des Réactions Chimiques
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products, including polymers and resins
Mécanisme D'action
The mechanism of action of dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit certain enzymes, leading to changes in metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate can be compared with similar compounds such as 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the dimethyl ester groups in this compound makes it unique and influences its chemical behavior and applications .
Similar Compounds
- 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid
- Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
- Bempedoic acid
Propriétés
Formule moléculaire |
C21H40O5 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate |
InChI |
InChI=1S/C21H40O5/c1-20(2,18(23)25-5)15-11-7-9-13-17(22)14-10-8-12-16-21(3,4)19(24)26-6/h17,22H,7-16H2,1-6H3 |
Clé InChI |
DWRKFDWTGLFJJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)OC)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



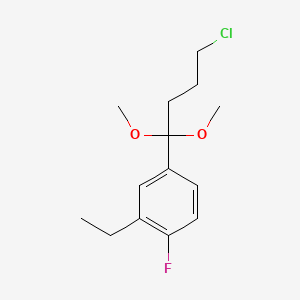
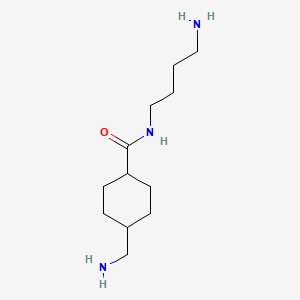
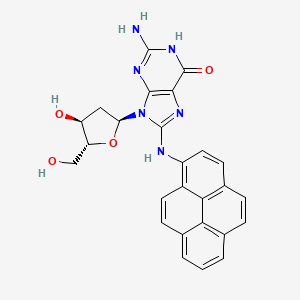
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)


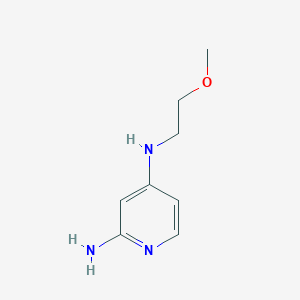
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)


![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
